molecular formula C16H18FN3OS B2667522 2-(4-fluorophenyl)-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)acetamide CAS No. 1795192-76-5

2-(4-fluorophenyl)-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)acetamide

Cat. No.: B2667522
CAS No.: 1795192-76-5
M. Wt: 319.4
InChI Key: CXLQGVQNSMDIRD-UHFFFAOYSA-N
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Description

2-(4-fluorophenyl)-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)acetamide is a useful research compound. Its molecular formula is C16H18FN3OS and its molecular weight is 319.4. The purity is usually 95%.
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Scientific Research Applications

Src Kinase Inhibitory and Anticancer Activities

The compound has been studied for its role as an Src kinase inhibitor. A study by Fallah-Tafti et al. (2011) synthesized N-benzyl substituted acetamide derivatives containing thiazole and evaluated them for Src kinase inhibitory activities. These compounds were also tested for their ability to inhibit cell proliferation in various human carcinoma cells, suggesting potential anticancer applications (Fallah-Tafti et al., 2011).

Phosphoinositide 3-Kinase (PI3K)/Mammalian Target of Rapamycin (mTOR) Inhibition

This compound has been investigated for its role in inhibiting PI3Kα and mTOR in vitro and in vivo. Stec et al. (2011) explored various heterocyclic analogues to improve metabolic stability and found that certain analogues had similar in vitro potency and in vivo efficacy (Stec et al., 2011).

Anti-Lung Cancer Activity

Compounds related to 2-(4-fluorophenyl)-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)acetamide have been tested against human cancer cell lines, including lung cancer. Hammam et al. (2005) explored novel fluoro-substituted benzobpyran derivatives, which showed anticancer activity at low concentrations compared to the reference drug (Hammam et al., 2005).

Antiproliferative Activity in Cancer Studies

New functionalized pyridine linked thiazole derivatives have been synthesized and evaluated for their antiproliferative activity. Alqahtani and Bayazeed (2020) studied these compounds for their cytotoxic properties against various cancer cell lines, revealing promising anticancer activity (Alqahtani & Bayazeed, 2020).

Anti-Inflammatory Activity

Derivatives of this compound have been synthesized and assessed for their anti-inflammatory activity. Sunder and Maleraju (2013) created acetamide derivatives that showed significant anti-inflammatory activity in their studies (Sunder & Maleraju, 2013).

Properties

IUPAC Name

2-(4-fluorophenyl)-N-[[1-(1,3-thiazol-2-yl)pyrrolidin-2-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FN3OS/c17-13-5-3-12(4-6-13)10-15(21)19-11-14-2-1-8-20(14)16-18-7-9-22-16/h3-7,9,14H,1-2,8,10-11H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXLQGVQNSMDIRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C2=NC=CS2)CNC(=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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